2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
The compound “2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
Recent research has shown that derivatives of benzenesulfonamide, similar in structure to 2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide, are used in the development of zinc phthalocyanines. These derivatives exhibit properties beneficial for photodynamic therapy (PDT), a treatment for cancer. The compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Potential as Photosensitizer in PDT
Another study reinforces the potential use of benzenesulfonamide derivatives as photosensitizers in PDT. The research focused on the synthesis of zinc(II) phthalocyanine substituted with benzenesulfonamide units, demonstrating their suitability as photosensitizer candidates in PDT due to their solubility, monomeric species formation, and adequate fluorescence and photostability properties (Öncül, Öztürk, & Pişkin, 2022).
Use in Synthesis of Antibacterial and Antimycobacterial Agents
A study has demonstrated the use of related compounds in the synthesis of highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems with notable antibacterial and antimycobacterial activities. This research highlights the potential of these compounds in the development of new antibacterial and antimycobacterial medications (Belveren, Dondas, Ülger, Poyraz, García‐Mingüens, Ferrándiz-Saperas, & Sansano, 2017).
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole moieties have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For instance, some thiazole derivatives have been found to affect the DNA replication process by interacting with topoisomerase II .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, such as anti-inflammatory and analgesic activities .
properties
IUPAC Name |
2-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S2/c14-11-3-1-2-4-12(11)21(18,19)16-10-5-7-17(9-10)13-15-6-8-20-13/h1-4,6,8,10,16H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCURSCWJIATOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2Br)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide |
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